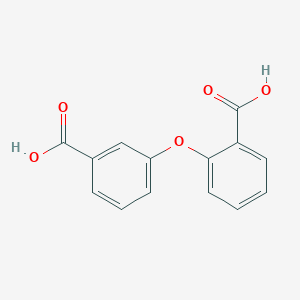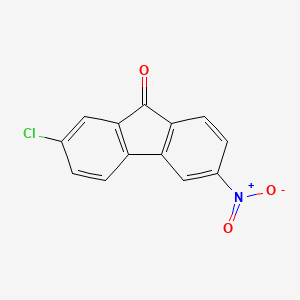
5-Butyl-o-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-o-cresol, also known as 5-butyl-2-methylphenol, is an organic compound belonging to the cresol family. Cresols are methylphenols, which are derivatives of phenol with a methyl group attached to the benzene ring. This compound is characterized by the presence of a butyl group at the fifth position and a methyl group at the second position on the benzene ring. This compound is of significant interest due to its various applications in industrial and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 5-Butyl-o-cresol can be synthesized through the alkylation of o-cresol with butyl alcohol. The reaction typically involves the use of catalysts such as 12-tungstophosphoric acid supported on neutral alumina. The reaction is carried out in a liquid phase under mild conditions, ensuring high conversion rates and selectivity for the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid acid catalysts to replace traditional liquid acids. This approach not only enhances the efficiency of the reaction but also minimizes environmental impact. The use of solid acids like sulfated zirconia and heteropolyacids has been explored for the alkylation process .
化学反応の分析
Types of Reactions: 5-Butyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride and ferric chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various alkylated and acylated products depending on the substituents introduced.
科学的研究の応用
5-Butyl-o-cresol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of varnishes, resins, and polymerization inhibitors.
作用機序
The mechanism by which 5-Butyl-o-cresol exerts its effects involves its interaction with cellular components. As an antioxidant, it scavenges free radicals, thereby preventing oxidative damage to cells. The compound’s molecular targets include reactive oxygen species and other free radicals. The pathways involved in its antioxidant action include the donation of hydrogen atoms to neutralize free radicals .
類似化合物との比較
Butylated hydroxytoluene (BHT):
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Comparison: 5-Butyl-o-cresol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to BHT and BHA, this compound may offer different reactivity and stability profiles, making it suitable for specific applications where other antioxidants may not be as effective .
特性
CAS番号 |
94134-86-8 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
5-butyl-2-methylphenol |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6-8,12H,3-5H2,1-2H3 |
InChIキー |
CUYLNCWYFSSEQG-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


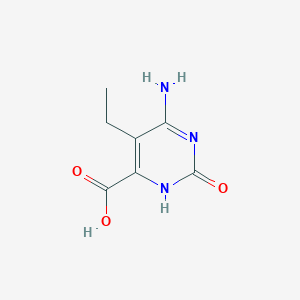
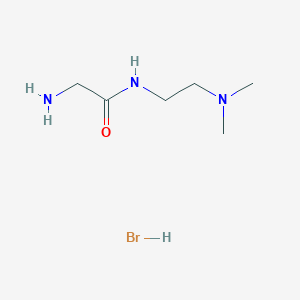
![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
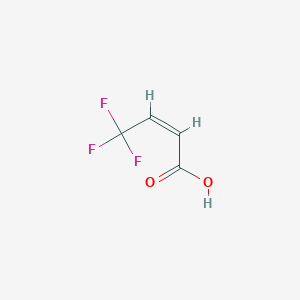
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)

![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
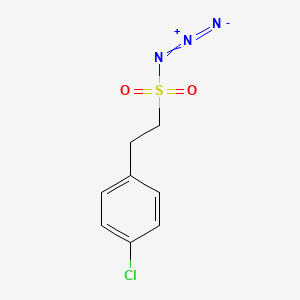
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
